molecular formula C17H18ClN3OS2 B2544132 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide CAS No. 864860-47-9

5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide

Cat. No.: B2544132
CAS No.: 864860-47-9
M. Wt: 379.92
InChI Key: FHWWYRSQWGKFRG-UHFFFAOYSA-N
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Description

5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, along with various functional groups such as a cyano group, a chloro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine core.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Chlorination: The chloro group is typically introduced through electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the corresponding acid chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide: Lacks the tetramethyl groups, which may affect its chemical properties and biological activity.

    5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide: Contains a benzamide group instead of a thiophene-2-carboxamide group, which may influence its reactivity and applications.

Uniqueness

The presence of the tetramethyl groups and the specific arrangement of functional groups in 5-chloro-N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}thiophene-2-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS2/c1-16(2)7-9-10(8-19)15(24-13(9)17(3,4)21-16)20-14(22)11-5-6-12(18)23-11/h5-6,21H,7H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWWYRSQWGKFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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